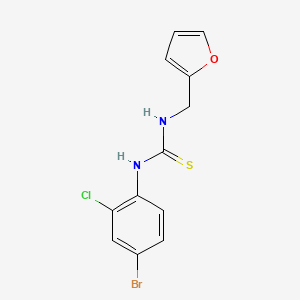
1-allyl-2-(3-methylphenyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-2-(3-methylphenyl)-1H-benzimidazole is a benzimidazole derivative that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound exhibits a range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Wirkmechanismus
The mechanism of action of 1-allyl-2-(3-methylphenyl)-1H-benzimidazole is not fully understood. However, studies have suggested that this compound may inhibit bacterial growth by interfering with DNA replication and transcription. It may also disrupt the integrity of bacterial cell membranes, leading to cell death. In the case of antiviral activity, this compound may inhibit viral replication by targeting viral DNA polymerase. Additionally, this compound may induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects
This compound exhibits a range of biochemical and physiological effects. In vitro studies have shown that this compound can significantly reduce bacterial growth and inhibit viral replication. It has also been found to induce apoptosis in cancer cells. In vivo studies have demonstrated that this compound can reduce bacterial load in infected animals and inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 1-allyl-2-(3-methylphenyl)-1H-benzimidazole for lab experiments include its potent antimicrobial, antiviral, and anticancer properties. This compound is also relatively easy to synthesize and purify. However, the limitations of this compound include its potential toxicity and limited solubility in aqueous solutions. Moreover, further studies are needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research on 1-allyl-2-(3-methylphenyl)-1H-benzimidazole. Firstly, more studies are needed to elucidate the mechanism of action of this compound. Secondly, further research is needed to determine its safety and efficacy in humans. Thirdly, the development of novel derivatives of this compound with improved properties could lead to the discovery of new drugs for the treatment of bacterial infections, viral diseases, and cancer. Finally, the exploration of the potential applications of this compound in other fields, such as agriculture and environmental science, could lead to new discoveries.
Synthesemethoden
The synthesis of 1-allyl-2-(3-methylphenyl)-1H-benzimidazole involves the condensation of 3-methylbenzimidazole with allyl bromide in the presence of potassium carbonate. The reaction is carried out in N,N-dimethylformamide (DMF) at 90°C for 24 hours, followed by purification using column chromatography. This method yields the desired compound in good yield and high purity.
Wissenschaftliche Forschungsanwendungen
1-Allyl-2-(3-methylphenyl)-1H-benzimidazole has been extensively studied for its potential applications in medicinal chemistry. It exhibits potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa. This compound also displays antiviral activity against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus (HIV). Moreover, this compound has been found to possess anticancer properties, inhibiting the proliferation of various cancer cell lines, including breast, lung, and colon cancer.
Eigenschaften
IUPAC Name |
2-(3-methylphenyl)-1-prop-2-enylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2/c1-3-11-19-16-10-5-4-9-15(16)18-17(19)14-8-6-7-13(2)12-14/h3-10,12H,1,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROKWPCLPCWMAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3N2CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-2,3-diphenylacrylamide](/img/structure/B5864690.png)
![2-{[2-(cyclopentylamino)-2-oxoethyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5864711.png)
![6-benzylidene-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5864715.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-ethyl-2-thiophenecarboxamide](/img/structure/B5864724.png)
![3-(4-chlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5864728.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B5864731.png)



![4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5864757.png)
![1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-methyl-1-propanone](/img/structure/B5864769.png)

